2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide
説明
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-25-19-4-3-17(11-20(19)26-2)12-21(24)22-13-16-5-8-23(9-6-16)14-18-7-10-27-15-18/h3-4,7,10-11,15-16H,5-6,8-9,12-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIOIBWAEPWMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a 3,4-dimethoxyphenyl moiety and a thiophen-3-ylmethyl piperidine group. This structural complexity may contribute to its biological activity.
Molecular Formula
The molecular formula for this compound is .
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving the condensation of appropriate precursors. A typical method involves the use of piperidine derivatives and acetylation reactions to yield the final product.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide exhibit significant anticancer properties. For example, derivatives with a similar structural framework have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds were found to induce apoptosis more effectively than standard chemotherapeutic agents like bleomycin .
The proposed mechanism of action for this compound includes:
- Inhibition of cell proliferation : The compound disrupts key signaling pathways that are essential for cancer cell growth.
- Induction of apoptosis : It activates apoptotic pathways leading to programmed cell death in malignant cells .
Case Studies
Safety and Toxicity
While the anticancer potential is promising, it is crucial to evaluate the safety profile of this compound. Preliminary assessments indicate low cytotoxicity towards normal cells, making it an attractive candidate for further drug development .
類似化合物との比較
Structural and Functional Analogues
Key Observations
Role of 3,4-Dimethoxyphenyl Group :
- Present in both the target compound and A-740003 , this group is critical for receptor interactions. In A-740003, it contributes to P2X7 antagonism and neuropathic pain relief . The target compound may share similar binding mechanisms but lacks direct evidence.
Thiophene vs. Quinoline Heterocycles: A-740003 uses a quinoline moiety for P2X7 binding, whereas the target compound’s thiophene ring may offer distinct pharmacokinetic properties (e.g., lipophilicity, metabolic resistance) .
Dual Dimethoxyphenyl Derivatives :
- The compound in features dual 3,4-dimethoxyphenyl groups but lacks the piperidine-thiophene chain. This highlights how nitrogen substituents influence target specificity—phenethyl groups may favor different receptor interactions compared to piperidine-thiophene systems .
Q & A
Q. What are the key synthetic routes for 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Functionalization of the piperidine ring with a thiophen-3-ylmethyl group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) .
- Step 2 : Acetamide coupling between the 3,4-dimethoxyphenylacetic acid derivative and the modified piperidine intermediate using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane .
- Critical parameters : Temperature (often 0–25°C to minimize side reactions), solvent polarity (affects reaction kinetics), and catalyst choice (e.g., DMAP for ester activation). Purity (>95%) is confirmed via HPLC, with yields optimized by iterative TLC monitoring .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and ensuring purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiophene and piperidine moieties. For example, the thiophene protons appear as distinct doublets in the aromatic region (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₈N₂O₃S) and detects impurities via isotopic patterns .
- Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Step 1 : Molecular docking to identify key interactions with target proteins (e.g., neurotransmitter receptors or enzymes). For example, the thiophene and dimethoxyphenyl groups may engage in π-π stacking or hydrogen bonding .
- Step 2 : Analog synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess steric/electronic effects on activity .
- Step 3 : In vitro assays : Test analogs for target affinity (e.g., radioligand binding assays) and selectivity (e.g., kinase panel screening). Dose-response curves (IC₅₀/EC₅₀) guide lead optimization .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Model validation : Compare results from cell-based assays (e.g., HEK293 cells) versus ex vivo tissue preparations to rule out cell-specific artifacts .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) to clarify discrepancies between in vitro potency and in vivo efficacy .
- Statistical rigor : Use ANOVA with post-hoc tests to evaluate variability in replicate experiments. For example, inconsistent IC₅₀ values may arise from differences in assay incubation times .
Q. How is the compound’s metabolic stability evaluated in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS. Key metabolites (e.g., demethylated or oxidized derivatives) are identified for toxicity screening .
- CYP enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .
Q. What in vivo models are suitable for assessing the compound’s efficacy and toxicity?
- Central nervous system (CNS) targets : Use rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic monitoring of brain-plasma ratios .
- Toxicity endpoints : Acute toxicity (LD₅₀) in mice, followed by histopathology of liver/kidney tissues. Chronic studies (28-day) evaluate cumulative effects .
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